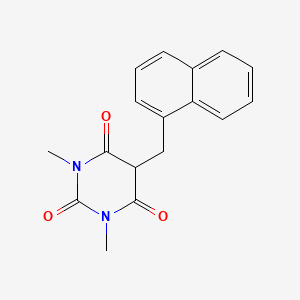![molecular formula C16H25NO3 B5120890 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPP is a piperidine derivative that has been synthesized through a specific method.
Mechanism of Action
The mechanism of action of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine is not fully understood. However, it is believed that 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine binds to the sigma-1 receptor, which leads to the modulation of various cellular processes, including calcium signaling, ion channel activity, and neurotransmitter release. 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has also been shown to activate the unfolded protein response, which is a cellular stress response pathway that is involved in protein folding and degradation.
Biochemical and Physiological Effects
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine can modulate calcium signaling and ion channel activity in neuronal cells. 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has also been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In vivo studies have shown that 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine in lab experiments is its high affinity for the sigma-1 receptor. This allows researchers to study the role of the sigma-1 receptor in various cellular processes and neurological disorders. However, one of the limitations of using 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine is its potential toxicity. 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has been shown to induce cell death in certain cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine. One area of future research is the development of new compounds that have a higher affinity for the sigma-1 receptor and fewer toxic effects. Another area of future research is the study of the role of the sigma-1 receptor in other cellular processes, including protein folding and degradation. Additionally, the potential therapeutic applications of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine in various neurological disorders should be further explored.
Synthesis Methods
The synthesis of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine involves a multi-step process that starts with the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-1-ol. The resulting product is then reacted with sodium hydride and 1-bromo-2-(2-chloroethoxy)ethane to form 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine. The final product is purified through column chromatography to obtain 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine in its pure form.
Scientific Research Applications
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has been studied for its potential applications in various scientific research areas. One of the main applications of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine is in the field of neuroscience. 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuronal signaling. 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has been used to study the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-15-6-5-7-16(14-15)20-13-12-19-11-10-17-8-3-2-4-9-17/h5-7,14H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCRXKABVHLATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5472413 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5120824.png)

![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azepanone trifluoroacetate](/img/structure/B5120842.png)
![methyl 2-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5120855.png)

![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)

![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)


